molecular formula C8H9NaO5S B13186435 Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate

Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate

Cat. No.: B13186435
M. Wt: 240.21 g/mol
InChI Key: PEESXHMKAQLZCG-UHFFFAOYSA-M
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Description

Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate is an organic compound with a unique structure that combines a furan ring with a sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate typically involves the reaction of 2,5-dimethylfuran with methoxycarbonyl chloride in the presence of a base, followed by sulfonation with sodium sulfite. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as sodium borohydride.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent hydrolysis of the reducing agent.

    Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or a base to facilitate the substitution process.

Major Products Formed

    Oxidation: Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfonate.

    Reduction: Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the furan ring can undergo electrophilic aromatic substitution, making the compound reactive towards electrophiles. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-(methoxycarbonyl)benzenesulfonate
  • Sodium 4-(methoxycarbonyl)phenylsulfinate
  • Sodium 4-(methoxycarbonyl)-2,5-dimethylthiophene-3-sulfinate

Uniqueness

Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate is unique due to the presence of both a furan ring and a sulfinate group in its structure

Properties

Molecular Formula

C8H9NaO5S

Molecular Weight

240.21 g/mol

IUPAC Name

sodium;4-methoxycarbonyl-2,5-dimethylfuran-3-sulfinate

InChI

InChI=1S/C8H10O5S.Na/c1-4-6(8(9)12-3)7(14(10)11)5(2)13-4;/h1-3H3,(H,10,11);/q;+1/p-1

InChI Key

PEESXHMKAQLZCG-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)[O-])C(=O)OC.[Na+]

Origin of Product

United States

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